molecular formula C9H15NO3 B132608 3-Acetyl-4-isobutyloxazolidin-5-one CAS No. 150577-30-3

3-Acetyl-4-isobutyloxazolidin-5-one

Cat. No. B132608
M. Wt: 185.22 g/mol
InChI Key: OHAMQMBQMVSFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-4-isobutyloxazolidin-5-one, also known as AIBO, is a cyclic amino acid derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. AIBO has a unique molecular structure that makes it an attractive candidate for the development of new drugs and therapeutic agents.

Scientific Research Applications

3-Acetyl-4-isobutyloxazolidin-5-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antitumor properties. 3-Acetyl-4-isobutyloxazolidin-5-one has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.

Mechanism Of Action

The mechanism of action of 3-Acetyl-4-isobutyloxazolidin-5-one is not fully understood. However, it is believed that 3-Acetyl-4-isobutyloxazolidin-5-one may inhibit the activity of certain enzymes by binding to their active sites. This binding may prevent the enzymes from catalyzing their respective reactions, leading to a decrease in their activity.

Biochemical And Physiological Effects

3-Acetyl-4-isobutyloxazolidin-5-one has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents. 3-Acetyl-4-isobutyloxazolidin-5-one has also been found to have antitumor properties, making it a potential candidate for the development of new cancer treatments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Acetyl-4-isobutyloxazolidin-5-one in lab experiments is its unique molecular structure, which makes it an attractive candidate for the development of new drugs and therapeutic agents. However, one of the limitations of using 3-Acetyl-4-isobutyloxazolidin-5-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are a number of future directions that could be explored in the study of 3-Acetyl-4-isobutyloxazolidin-5-one. One area of research could be the development of new drugs and therapeutic agents based on 3-Acetyl-4-isobutyloxazolidin-5-one. Another area of research could be the study of the mechanism of action of 3-Acetyl-4-isobutyloxazolidin-5-one, which could lead to a better understanding of its potential applications in the field of medicinal chemistry. Finally, the study of the biochemical and physiological effects of 3-Acetyl-4-isobutyloxazolidin-5-one could lead to the development of new antibiotics, antifungal agents, and cancer treatments.

Synthesis Methods

The synthesis of 3-Acetyl-4-isobutyloxazolidin-5-one involves a multi-step process that begins with the reaction of isobutyraldehyde with hydroxylamine to form the oxime. This is followed by the reaction of the oxime with acetic anhydride to form the acetylated oxime. The final step involves the cyclization of the acetylated oxime to form 3-Acetyl-4-isobutyloxazolidin-5-one.

properties

CAS RN

150577-30-3

Product Name

3-Acetyl-4-isobutyloxazolidin-5-one

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-acetyl-4-(2-methylpropyl)-1,3-oxazolidin-5-one

InChI

InChI=1S/C9H15NO3/c1-6(2)4-8-9(12)13-5-10(8)7(3)11/h6,8H,4-5H2,1-3H3

InChI Key

OHAMQMBQMVSFLZ-UHFFFAOYSA-N

SMILES

CC(C)CC1C(=O)OCN1C(=O)C

Canonical SMILES

CC(C)CC1C(=O)OCN1C(=O)C

synonyms

5-Oxazolidinone, 3-acetyl-4-(2-methylpropyl)-

Origin of Product

United States

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